N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene moiety, a dimethylamino group, a fluorophenyl ring, and a cyclopropane carboxamide group, making it a multifaceted molecule with diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced to the intermediate compound.
Formation of the Cyclopropane Ring: This can be done using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Attachment of the Fluorophenyl Group: This step typically involves coupling reactions such as Suzuki or Heck coupling to introduce the fluorophenyl ring.
Formation of the Carboxamide Group: This final step involves amidation reactions where the carboxylic acid derivative is converted to the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzothiophene and fluorophenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors or enzymes.
Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may act as an agonist or antagonist for certain receptors, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.
Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-phenylcyclopropane-1-carboxamide
- N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-chlorophenyl)cyclopropane-1-carboxamide
- N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-methylphenyl)cyclopropane-1-carboxamide
Uniqueness
What sets N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2OS/c1-25(2)19(18-14-27-20-6-4-3-5-17(18)20)13-24-21(26)22(11-12-22)15-7-9-16(23)10-8-15/h3-10,14,19H,11-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZQJQTEFHTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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